molecular formula C10H20F3NO3S B1280907 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate CAS No. 367522-96-1

1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate

Cat. No.: B1280907
CAS No.: 367522-96-1
M. Wt: 291.33 g/mol
InChI Key: WZJDNKTZWIOOJE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate is an ionic liquid with the molecular formula C10H20F3NO3S. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various organic solvents. These characteristics make it a valuable compound in various scientific and industrial applications .

Mechanism of Action

Target of Action

1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate is an ionic liquid . Its primary targets are the chemical reactions where it acts as a solvent. It is particularly used in Rhodium-catalyzed regioselective hydroformylation reactions and direct asymmetric aldol condensation reactions .

Mode of Action

As a solvent, this compound interacts with its targets by facilitating the chemical reactions. It provides a medium for the reactants to interact, thereby influencing the rate and direction of the reactions .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. For instance, in Rhodium-catalyzed regioselective hydroformylation reactions, it can influence the pathway leading to the formation of aldehydes .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. As a solvent, it can facilitate various chemical reactions, leading to the formation of desired products .

Biochemical Analysis

Biochemical Properties

1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate plays a significant role in biochemical reactions due to its ability to act as a solvent and electrolyte. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as rhodium-catalyzed regioselective hydroformylation, direct asymmetric aldol condensation, and nucleophilic aromatic substitution . These interactions are primarily due to the compound’s ionic nature, which allows it to stabilize transition states and intermediates in these reactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the activity of water in aqueous solutions, impacting the osmotic balance and cellular hydration . Additionally, its presence in the cellular environment can lead to changes in metabolic flux and the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to stabilize transition states and intermediates is crucial for its role in facilitating biochemical reactions . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can facilitate biochemical reactions without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects on cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of metabolites. The compound’s ionic nature allows it to participate in reactions that require the stabilization of charged intermediates . This interaction with metabolic pathways is crucial for its role in facilitating biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biochemical activity, as it needs to be present in specific locations to exert its effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with biomolecules and facilitate biochemical reactions . The localization of this compound is crucial for its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate can be synthesized through a quaternization reaction. The process involves reacting 1-methylpyrrolidine with 1-bromobutane to form 1-butyl-1-methylpyrrolidinium bromide. This intermediate is then treated with trifluoromethanesulfonic acid to yield the desired ionic liquid .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation and recrystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction is typically carried out at elevated temperatures.

    Aldol Condensation: Catalysts such as onium ion-tagged prolines are used under mild conditions.

    Hydroformylation: Rhodium catalysts are employed under high pressure and temperature conditions.

Major Products:

    Nucleophilic Substitution: The major products are substituted aromatic compounds.

    Aldol Condensation: The products are β-hydroxy carbonyl compounds.

    Hydroformylation: The products are aldehydes.

Scientific Research Applications

1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate anion, which imparts high thermal stability and low volatility. These properties make it particularly suitable for high-temperature applications and as a solvent in challenging chemical reactions .

Properties

IUPAC Name

1-butyl-1-methylpyrrolidin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.CHF3O3S/c1-3-4-7-10(2)8-5-6-9-10;2-1(3,4)8(5,6)7/h3-9H2,1-2H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJDNKTZWIOOJE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049285
Record name 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367522-96-1
Record name 1-Butyl-1-methylpyrrolidinium triflate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367522961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BUTYL-1-METHYLPYRROLIDINIUM TRIFLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8643I9OAOY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate
Reactant of Route 3
Reactant of Route 3
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate
Reactant of Route 4
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate
Reactant of Route 5
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate
Reactant of Route 6
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.